

Spectroscopic and Structural Elucidation of Decarestrictine D: A Technical Overview

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Compound of Interest

Compound Name: Decarestrictine D

Cat. No.: B1670111

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Decarestrictine D**, a member of the decarestrictine family of fungal metabolites known for their potential as cholesterol biosynthesis inhibitors. The decarestrictines are produced by the fungus *Penicillium simplicissimum*. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

While a complete dataset from the primary literature is not publicly available through open-access channels, this guide synthesizes the available information and presents a structured framework for the spectroscopic characterization of **Decarestrictine D**. The primary reference for the structure elucidation of Decarestrictines A to D is the work of Göhrt et al., published in *The Journal of Antibiotics* in 1992.

Spectroscopic Data of Decarestrictine D

The definitive characterization of **Decarestrictine D** relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables are structured to present the anticipated ^1H and ^{13}C NMR data, as well as mass spectral information, based on standard practices in natural product chemistry.

Table 1: ^1H NMR Spectroscopic Data for **Decarestrictine D**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **Decarestrictine D**

Position	Chemical Shift (δ) ppm
Data not available in search results	

Table 3: Mass Spectrometry Data for **Decarestrictine D**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Proposed Fragment
ESI+	$[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, etc.	Data not available
ESI-	$[\text{M}-\text{H}]^-$, etc.	Data not available
HRMS	Calculated vs. Found	Data not available

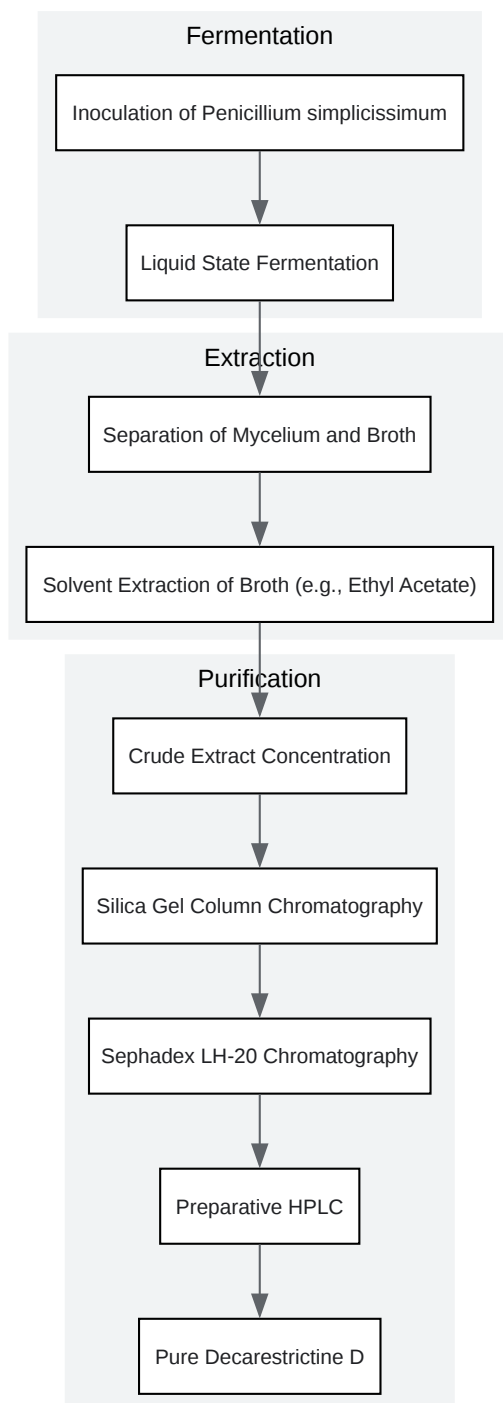
Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of natural products. The following outlines the general experimental methodologies that would be employed in the characterization of **Decarestrictine D**.

Fermentation and Isolation

Decarestrictine D is produced by the fermentation of *Penicillium simplicissimum*. The general workflow for its isolation is depicted in the diagram below.

Isolation Workflow for Decarestrictine D



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Fig. 1: General isolation workflow for **Decarestrictine D**.

Spectroscopic Analysis

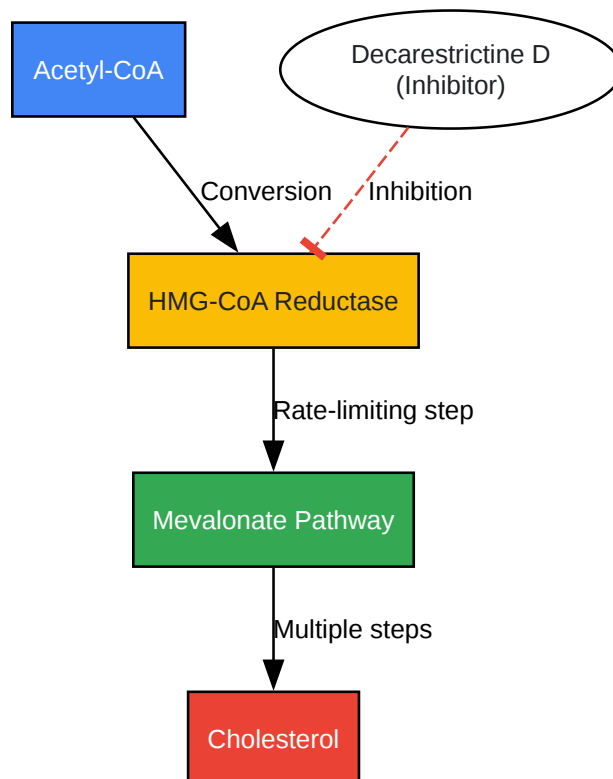
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD). Structural assignments would be confirmed using 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to determine the accurate mass and elemental composition of **Decarestrictine D**. Tandem mass spectrometry (MS/MS) experiments would be conducted to analyze fragmentation patterns, providing further structural insights.

Biosynthesis and Biological Activity

Decarestrictine D is a polyketide, biosynthesized through a pathway involving the iterative condensation of acetate units. The decarestrictine family of compounds has garnered interest due to their inhibitory effects on cholesterol biosynthesis.

The hypothetical signaling pathway below illustrates the potential mechanism of action for a cholesterol biosynthesis inhibitor.

Hypothetical Signaling Pathway for a Cholesterol Biosynthesis Inhibitor



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Fig. 2: Potential inhibitory action on the cholesterol biosynthesis pathway.

Conclusion

Decarestrictine D represents a promising natural product with potential therapeutic applications. While the detailed spectroscopic data from its initial isolation and characterization are not readily available in the public domain, this guide provides a foundational understanding of the methodologies and data types essential for its study. Further investigation into the primary literature is recommended for researchers requiring the specific quantitative data for this compound.

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